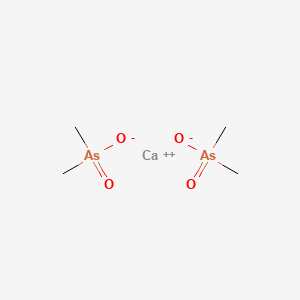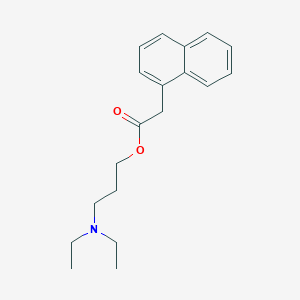
3-Diethylaminopropyl 2-naphthalen-1-ylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(diethylamino)propyl 2-naphthalen-1-ylacetate: is an organic compound with the molecular formula C19H25NO2 It is a derivative of naphthalene and is characterized by the presence of a diethylamino group attached to a propyl chain, which is further connected to a naphthalen-1-ylacetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(diethylamino)propyl 2-naphthalen-1-ylacetate typically involves the esterification of 1-naphthaleneacetic acid with 3-(diethylamino)propyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of 3-(diethylamino)propyl 2-naphthalen-1-ylacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: 3-(diethylamino)propyl 2-naphthalen-1-ylacetate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating the behavior of biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In industrial applications, 3-(diethylamino)propyl 2-naphthalen-1-ylacetate can be used as a precursor for the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(diethylamino)propyl 2-naphthalen-1-ylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the naphthalene ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
3-(diethylamino)propylamine: This compound shares the diethylamino and propyl groups but lacks the naphthalen-1-ylacetate moiety.
1-naphthaleneacetic acid: This compound contains the naphthalene ring and acetic acid group but lacks the diethylamino and propyl groups.
Uniqueness: 3-(diethylamino)propyl 2-naphthalen-1-ylacetate is unique due to the combination of its structural features, which allow for diverse chemical reactivity and biological interactions. The presence of both the diethylamino group and the naphthalene ring provides a versatile platform for various applications in research and industry.
Propriétés
Numéro CAS |
5437-28-5 |
|---|---|
Formule moléculaire |
C19H25NO2 |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
3-(diethylamino)propyl 2-naphthalen-1-ylacetate |
InChI |
InChI=1S/C19H25NO2/c1-3-20(4-2)13-8-14-22-19(21)15-17-11-7-10-16-9-5-6-12-18(16)17/h5-7,9-12H,3-4,8,13-15H2,1-2H3 |
Clé InChI |
OHHVOYGWFDRAHD-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCOC(=O)CC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


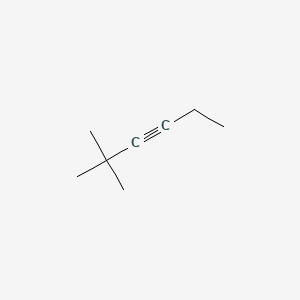
![2,3,6-Trimethylthieno[2,3-b]pyridin-4-amine](/img/structure/B13795044.png)
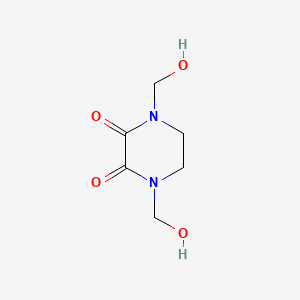
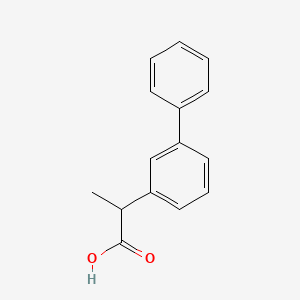
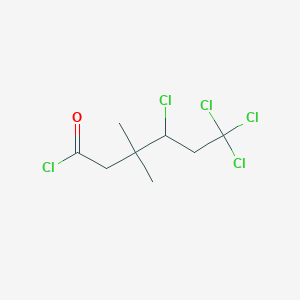

![Pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate],dioxalate](/img/structure/B13795072.png)

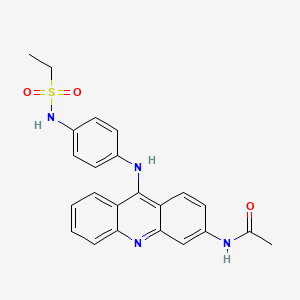
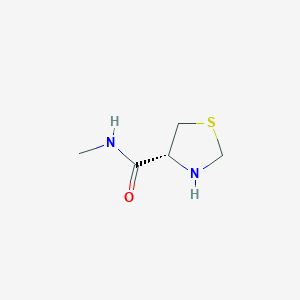
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B13795087.png)

